Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
Overview
Description
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S . It has a molecular weight of 270.35 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a solid at room temperature . It has a molecular weight of 270.35 .Scientific Research Applications
Synthesis of Complex Organic Compounds
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is used in the synthesis of various complex organic compounds. For instance, it plays a role in the sequential hydroarylation/Prins cyclization, facilitating the creation of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives with high selectivity and good yields. This process is significant for developing angularly fused quinolines, valuable in medicinal chemistry and material science (Reddy et al., 2016).
Catalysis and Chemical Reactions
The compound is instrumental in various catalysis processes. For example, InCl3-catalyzed Prins bicyclization uses Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate for synthesizing spirotetrahydropyran derivatives. These derivatives are crucial in organic synthesis, especially in creating complex molecular structures (Reddy et al., 2014).
Organic Synthesis and Drug Development
In drug development, this compound is used in synthesizing various pharmacologically active molecules. A notable application is in the creation of tetrahydrobenzo[b]pyrans, which have potential therapeutic applications. Such syntheses often involve the reaction of aromatic aldehydes, malononitrile, and other compounds in the presence of catalysts like SiO2-Pr-SO3H (Ziarani et al., 2011).
Material Science and Photoreactive Studies
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is used in material science, particularly in studies involving photoreactive substances. For instance, its derivatives are used in the study of photosubstitution reactions, which are fundamental in understanding light-induced chemical changes in various materials (Ohashi et al., 1979).
Educational Applications in Chemistry
This compound is also utilized in educational settings, particularly in undergraduate organic laboratory projects. It serves as a practical example to teach students about complex organic synthesis processes and catalysis, thereby enhancing their understanding of real-world chemical applications (Dintzner et al., 2012)
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
oxan-4-yl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERHWXRRLRIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553365 | |
Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate | |
CAS RN |
97986-34-0 | |
Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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